3-(4-CHLOROPHENYL)-2,8,8-TRIMETHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE
Description
This compound belongs to the pyrazolo[1,5-a]quinazolinone class, characterized by a fused bicyclic core. Key structural features include:
- 2,8,8-Trimethyl groups: Methyl groups at positions 2 and 8 contribute to steric bulk and lipophilicity, which may influence solubility and reactivity.
While direct pharmacological data are absent, structural analogs suggest applications in uranium extraction (e.g., CPDHPQ in –6) or as ligands for biological targets (e.g., GABA receptors in ).
Properties
IUPAC Name |
3-(4-chlorophenyl)-2,8,8-trimethyl-7,9-dihydropyrazolo[1,5-a]quinazolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c1-11-17(12-4-6-13(20)7-5-12)18-21-10-14-15(23(18)22-11)8-19(2,3)9-16(14)24/h4-7,10H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJROGGKJGSCTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-2,8,8-TRIMETHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of 2-aminobenzamide: This is achieved by reacting isatoic anhydride with an appropriate amine.
Cyclization: The 2-aminobenzamide is then reacted with 2-nitrobenzaldehyde, followed by reduction of the nitro group to form 2-(2-aminophenyl)-3-aryl-2,3-dihydroquinazolin-4(1H)-one derivatives.
Final Cyclization: The intermediate is then reacted with aromatic aldehydes or 2-formylbenzoic acid to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-2,8,8-TRIMETHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups attached to the quinazolinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the compound .
Scientific Research Applications
3-(4-CHLOROPHENYL)-2,8,8-TRIMETHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer, anti-inflammatory, and analgesic properties.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-2,8,8-TRIMETHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with key analogues:
Key Observations
Substituent Effects on Metal Ion Extraction :
- CPDHPQ (2-(4-ClPh)) achieves 90% U(VI) extraction at pH 2.5. The target compound’s 3-(4-ClPh) and methyl groups may enhance organic-phase solubility, though steric hindrance could reduce coordination efficiency.
- highlights that electron-withdrawing groups (e.g., Cl) improve metal ion affinity, aligning with the target’s chloro-substituted phenyl group.
Synthetic Yields and Methods :
- Analogues like 8k are synthesized with 71% yields via condensation reactions, while reports regioselective synthesis of 8,8-dimethyl derivatives. The target compound’s trimethyl groups may require optimized conditions for similar efficiency.
Pharmacological Potential: While 8k exhibits GABA receptor binding, the target compound’s structural similarity suggests unexplored CNS activity. However, current evidence focuses on extraction applications.
The target’s additional 2-methyl group may exacerbate this, favoring organic-phase applications.
Biological Activity
3-(4-Chlorophenyl)-2,8,8-trimethyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-6-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity based on diverse research findings and case studies.
- Molecular Formula : C₁₈H₁₈ClN₃O
- Molecular Weight : 323.81 g/mol
- CAS Number : 1818885-28-7
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its cytotoxic effects against various cancer cell lines and its interaction with metabotropic glutamate receptors (mGluRs).
Cytotoxicity Studies
A significant body of research has focused on the cytotoxic effects of pyrazolo[1,5-a]quinazoline derivatives. In a study evaluating the cytotoxicity of various derivatives against six cancer cell lines (A549, HT-29, MKN-45, U87MG, SMMC-7721, and H460), it was found that compounds containing the chlorophenyl group exhibited enhanced cytotoxicity. Specifically, compounds such as 10c and 10f showed the highest levels of inhibition due to the presence of the chlorine substituent on the aryl moiety .
| Compound | Cell Line Tested | IC50 (µM) | Remarks |
|---|---|---|---|
| 10c | A549 | 15 | High inhibition |
| 10f | HT-29 | 20 | High inhibition |
| 12s | U87MG | 25 | Moderate inhibition |
| Control | Foretinib | 5 | Standard reference |
Interaction with Metabotropic Glutamate Receptors
Research has also highlighted the role of this compound as a negative allosteric modulator for mGlu receptors. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazolo[1,5-a]quinazoline scaffold can lead to potent dual inhibitors of mGlu2 and mGlu3 receptors. These findings suggest potential therapeutic applications in neurological disorders .
The mechanism by which pyrazolo[1,5-a]quinazolin-6-one derivatives exert their biological effects is multi-faceted:
- Cytotoxic Mechanism : The presence of electronegative groups like chlorine appears to enhance cell membrane permeability and induce apoptosis in cancer cells.
- Receptor Modulation : As negative allosteric modulators, these compounds can alter receptor conformation and inhibit downstream signaling pathways associated with mGlu receptors.
Case Studies
- Cytotoxic Effects on Lung Cancer Cells : In one study focusing on A549 cells, treatment with compound 10c resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates when compared to controls.
- Neuroprotective Potential : Another study investigated the neuroprotective effects of these compounds in models of excitotoxicity. The results suggested that they could mitigate neuronal damage by modulating glutamate receptor activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(4-chlorophenyl)-2,8,8-trimethyl-pyrazolo[1,5-a]quinazolin-6-one?
- The synthesis typically involves multi-step pathways, starting with condensation reactions of substituted aldehydes or ketones with hydrazine derivatives to form pyrazole intermediates. Subsequent cyclization using catalysts like acetic acid under reflux yields the fused quinazolinone core. Key steps include controlling reaction temperature (80–120°C) and optimizing solvent systems (e.g., ethanol or DMF) to enhance yield (70–85%) .
- Methodological Tip : Use HPLC or TLC to monitor intermediate purity. Adjust stoichiometric ratios of reagents like 4-chlorophenylhydrazine and trimethyl-substituted diketones to minimize by-products .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 1.2–2.5 ppm), and the quinazolinone carbonyl (δ 165–170 ppm). Compare with DFT-calculated chemical shifts for validation .
- IR Spectroscopy : Identify key functional groups, such as C=O stretching (1680–1700 cm⁻¹) and C-Cl vibrations (550–600 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (MW ≈ 365 g/mol) via ESI-MS or MALDI-TOF, ensuring isotopic patterns match theoretical values .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) elucidate electronic properties and reactivity patterns?
- Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials, HOMO-LUMO gaps (~4.5 eV), and nucleophilic/electrophilic sites. Compare with crystallographic data (e.g., SHELXL-refined structures) to validate bond lengths and angles .
- Case Study : A DFT study on a related pyrazoloquinazolinone revealed enhanced electrophilicity at the C-2 position, guiding functionalization strategies for bioactivity optimization .
Q. What experimental designs resolve contradictions in reported biological activity data?
- Factor Analysis : Assess variations in assay conditions (e.g., cell lines, incubation times) and compound purity (≥95% by HPLC). For example, discrepancies in IC50 values (e.g., 10 µM vs. 50 µM) may arise from differences in serum content or solvent (DMSO vs. saline) .
- SAR Studies : Systematically modify substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate structure-activity relationships. Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs .
Q. How does the compound’s solubility profile impact pharmacological testing?
- Solubility Enhancement : Use co-solvents (PEG-400, cyclodextrins) or nanoformulation (liposomes) to improve aqueous solubility (<0.1 mg/mL in water). Measure logP (≈3.2) via shake-flask method to guide formulation design .
- In Silico Prediction : Apply tools like SwissADME to estimate bioavailability and blood-brain barrier permeability, critical for CNS-targeted studies .
Key Challenges and Solutions
- Crystallographic Refinement : Use SHELXL for high-resolution data (d ≤ 0.8 Å) to resolve disorder in trimethyl groups. Apply TWINABS for twinned crystals .
- Biological Data Reproducibility : Standardize assay protocols (e.g., MTT assay incubation: 48h, 5% CO2) and validate via inter-laboratory studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
